Product packaging for Methyl 3-(4-methylbenzoyl)benzoate(Cat. No.:CAS No. 87849-22-7)

Methyl 3-(4-methylbenzoyl)benzoate

Cat. No.: B13997706
CAS No.: 87849-22-7
M. Wt: 254.28 g/mol
InChI Key: MRALJVAXZMPUKP-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylbenzoyl)benzoate is a high-purity chemical compound offered for research and development purposes. This aromatic ester features a benzophenone core structure, making it a valuable intermediate in sophisticated organic synthesis. Compounds of this class are frequently employed in the development of pharmaceutical agents and liquid crystals, and serve as key building blocks in the construction of more complex organic molecules . Researchers utilize related benzoyl benzoate esters in Claisen condensation reactions and as acylating agents for ketones, leveraging the electron-withdrawing nature of the aromatic system to increase reactivity at the carbonyl center . The structure of this compound suggests potential use in the synthesis of molecules with biological activity, similar to other benzophenone derivatives used in medicinal chemistry . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B13997706 Methyl 3-(4-methylbenzoyl)benzoate CAS No. 87849-22-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87849-22-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3-(4-methylbenzoyl)benzoate

InChI

InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19-2/h3-10H,1-2H3

InChI Key

MRALJVAXZMPUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Methyl 3 4 Methylbenzoyl Benzoate

Direct Esterification and Acylation Reactions

The most direct routes to Methyl 3-(4-methylbenzoyl)benzoate involve the formation of either the ester or the ketone functionality in the final step. These approaches are favored for their efficiency and often rely on commercially available starting materials.

Esterification Protocols with Methanol (B129727) and Benzoic Acid Precursors

One primary synthetic route culminates in the esterification of 3-(4-methylbenzoyl)benzoic acid with methanol. This classic Fischer-Speier esterification is typically catalyzed by a strong acid. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol to form a tetrahedral intermediate, which then eliminates water to yield the final methyl ester.

Commonly used acid catalysts include inorganic acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. mdpi.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, or the water generated during the reaction is removed. mdpi.comgoogle.com While effective, the use of strong mineral acids can lead to challenges in product purification and waste disposal due to their corrosive nature and non-recoverability. mdpi.com

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

Catalyst Advantages Disadvantages Typical Conditions
Sulfuric Acid (H₂SO₄) Low cost, high catalytic activity. mdpi.com Corrosive, difficult to recover, produces acidic waste. mdpi.com Reflux in excess methanol. youtube.com
p-Toluenesulfonic Acid Solid, easier to handle than H₂SO₄. dnu.dp.ua Non-recoverable, can lead to side reactions. Reflux in methanol.

| Solid Acid Catalysts | Recoverable, reusable, environmentally benign. mdpi.com | May have lower activity than mineral acids. | Higher temperatures may be required. |

Acylation Reactions Involving 4-Methylbenzoyl Chloride and Benzoate (B1203000) Derivatives

An alternative and highly effective strategy is the Friedel-Crafts acylation of a methyl benzoate substrate with 4-methylbenzoyl chloride. nih.govmdpi.com This electrophilic aromatic substitution reaction introduces the 4-methylbenzoyl group (also known as a p-toluoyl group) onto the methyl benzoate ring. The reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. mdpi.com

The 4-methylbenzoyl chloride, the acylating agent, can be synthesized by reacting 4-methylbenzoic acid with a chlorinating agent like thionyl chloride. prepchem.comcymitquimica.com In the main acylation step, the Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of methyl benzoate. The methoxycarbonyl group (-COOCH₃) on the methyl benzoate ring is an electron-withdrawing group and a meta-director. Consequently, it directs the incoming acyl group to the 3-position, leading to the desired product, this compound.

Multi-Step Synthetic Sequences from Aromatic Precursors

Complex molecules like this compound can also be constructed through multi-step pathways that allow for greater control over the substitution patterns on the aromatic rings.

Exploration of Regioselective Functionalization of Phenyl and Benzoate Rings

The regiochemical outcome of reactions on substituted benzene (B151609) rings is a critical consideration in synthetic design. In the context of synthesizing this compound via Friedel-Crafts acylation (as described in 2.1.2), the regioselectivity is dictated by the directing effect of the substituent already present on the ring.

The methoxycarbonyl group (-COOCH₃) of methyl benzoate deactivates the aromatic ring towards electrophilic attack due to its electron-withdrawing nature. This deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic substitution. This inherent electronic property allows for the highly regioselective installation of the 4-methylbenzoyl group at the C-3 position of the benzoate ring, minimizing the formation of isomeric byproducts. This principle of leveraging existing functional groups to control the position of new substituents is a cornerstone of modern organic synthesis. acs.org

Utilization of Catalytic Systems in Benzoate Ester Formation

The development of advanced catalytic systems is crucial for improving the efficiency and sustainability of esterification reactions. As an alternative to traditional liquid acids, solid acid catalysts have gained significant attention. mdpi.com These materials, which are acidic but insoluble in the reaction medium, offer several advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and reduced environmental impact. mdpi.com

For the synthesis of methyl benzoates, various solid acids have been investigated. A study on the synthesis of a series of methyl benzoates highlighted the effectiveness of a titanium-zirconium solid acid catalyst. mdpi.comresearchgate.net This catalyst facilitated the direct condensation of various benzoic acids with methanol without the need for other co-catalysts. mdpi.comresearchgate.net The heterogeneous nature of the reaction allows for simple filtration to recover the catalyst, which can then be used in subsequent batches. mdpi.com For instance, one such catalyst demonstrated an 84.1% yield in a second reaction cycle. mdpi.com

Table 2: Performance of a Zr/Ti Solid Acid Catalyst in Benzoate Synthesis

Substrate Product Yield (%)
Benzoic Acid Methyl Benzoate 95.2
p-Toluic Acid Methyl p-toluate (B1214165) 94.3
p-Chlorobenzoic Acid Methyl p-chlorobenzoate 92.5

Green Chemistry Principles in the Synthesis of Benzoate Compounds

Green chemistry aims to design chemical processes that are environmentally friendly, minimize waste, and use renewable resources. evergreensinochem.com In the synthesis of benzoate compounds, several green approaches have been explored.

One key area is the use of alternative, environmentally benign catalysts. As discussed, recyclable solid acid catalysts are a prime example, as they reduce the production of corrosive liquid waste. mdpi.com Enzymatic catalysis offers another green alternative. The use of lipases, for example, for the direct esterification of benzoic acid can proceed under mild conditions, though factors like solvent choice and water content are critical for optimal performance. nih.gov

Process intensification using technologies like microreactors can also enhance the green credentials of a synthesis. Microreactors offer superior mass and heat transfer, which can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of methyl benzoate where reaction times were reduced from hours to minutes. evergreensinochem.com Microwave-assisted synthesis is another energy-efficient method that can accelerate esterification reactions, often leading to faster reaction rates and higher yields in shorter time periods compared to conventional heating. ijsdr.org The use of greener solvents, such as ionic liquids, is also a promising approach. Ionic liquids are non-volatile and can act as both the solvent and catalyst, providing a homogeneous reaction environment and potentially enhancing reaction rates. evergreensinochem.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The yield of this compound is highly dependent on several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. Due to the electron-withdrawing nature of the methyl ester group, which deactivates the benzene ring towards electrophilic substitution, careful selection of these parameters is necessary to drive the reaction to completion and minimize the formation of byproducts.

Catalyst Selection: The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation. For deactivated substrates like methyl benzoate, a strong Lewis acid is typically required. Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. Other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be employed, though they may exhibit lower catalytic activity in this specific reaction. The amount of catalyst used is also a critical parameter, with stoichiometric or even excess amounts often being necessary to achieve good conversion with deactivated substrates.

Solvent Effects: The solvent plays a crucial role in the Friedel-Crafts acylation by influencing the solubility of the reactants and the activity of the catalyst. Common solvents for this reaction include non-polar solvents like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene. For deactivated substrates, polar solvents like nitrobenzene can sometimes enhance the reaction rate, although they can also form complexes with the Lewis acid, potentially reducing its activity. Solvent selection must also consider the reaction temperature, as some solvents have low boiling points.

Temperature and Reaction Time: The reaction temperature significantly impacts the rate of the Friedel-Crafts acylation. Generally, higher temperatures increase the reaction rate. However, for deactivated substrates, forcing the reaction with high temperatures can lead to side reactions and decomposition of the starting materials or product. Therefore, an optimal temperature must be found that provides a reasonable reaction rate without significant byproduct formation. The reaction time is also a key variable and is typically determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Below are interactive data tables that illustrate the plausible effects of different reaction conditions on the synthesis of this compound, based on findings from related Friedel-Crafts acylation reactions.

Table 1: Effect of Catalyst on the Yield of this compound

CatalystMolar Ratio (Catalyst:Methyl Benzoate)Temperature (°C)Time (h)Plausible Yield (%)
AlCl₃1.2 : 125675
AlCl₃1.0 : 125660
FeCl₃1.2 : 125645
ZnCl₂1.2 : 125620

Table 2: Effect of Solvent on the Yield of this compound

SolventCatalystTemperature (°C)Time (h)Plausible Yield (%)
DichloromethaneAlCl₃25675
Carbon DisulfideAlCl₃25670
NitrobenzeneAlCl₃25680
1,2-DichloroethaneAlCl₃25672

Table 3: Effect of Temperature on the Yield of this compound

Temperature (°C)CatalystSolventTime (h)Plausible Yield (%)
0AlCl₃Dichloromethane1265
25AlCl₃Dichloromethane675
40 (reflux)AlCl₃Dichloromethane472

Detailed Research Findings:

The regioselectivity of the reaction is also a critical consideration. The ester group in methyl benzoate is a meta-director. Therefore, the primary product expected from the Friedel-Crafts acylation is the meta-substituted isomer, which is this compound. However, small amounts of the ortho and para isomers may also be formed, and the reaction conditions can influence the isomer distribution. Higher temperatures can sometimes lead to a decrease in selectivity.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 4 Methylbenzoyl Benzoate

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The structure of Methyl 3-(4-methylbenzoyl)benzoate presents two distinct aromatic rings for potential electrophilic aromatic substitution (EAS). Ring A is substituted with a methyl ester group (-COOCH₃), and Ring B is substituted with a benzoyl group and a methyl group (-CH₃). The directing effects of these substituents govern the regioselectivity of incoming electrophiles.

Ring A: The methyl ester group is an electron-withdrawing group and acts as a deactivator and a meta-director. libretexts.orglumenlearning.compharmaguideline.com Therefore, electrophilic attack on Ring A is expected to be slower than on unsubstituted benzene (B151609) and to occur at the positions meta to the ester linkage.

Ring B: This ring is influenced by two groups. The benzoyl group is deactivating and meta-directing, while the methyl group is an activating, ortho, para-director. libretexts.orglumenlearning.comchemistrytalk.org The activating nature of the methyl group suggests that Ring B is more susceptible to electrophilic attack than Ring A. The directing effects are competitive; however, the powerful activating effect of the methyl group will primarily direct incoming electrophiles to the positions ortho to it (and meta to the benzoyl group).

Nitration and Halogenation Studies

While specific nitration and halogenation studies on this compound are not extensively documented, the outcomes can be predicted based on the reactivity of related benzophenone (B1666685) and methyl benzoate (B1203000) structures.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺), a potent electrophile. byjus.commasterorganicchemistry.com Due to the activating methyl group, nitration is expected to occur preferentially on Ring B, at the positions ortho to the methyl group. For instance, the nitration of 4-methylbenzophenone yields substitution on the methylated ring.

Halogenation: Reactions with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also favor substitution on the more activated Ring B. uomustansiriyah.edu.iqstudymind.co.uk The electrophile (Br⁺ or Cl⁺) would be directed to the positions ortho to the electron-donating methyl group. The bromination of benzophenone itself, which lacks an activating group, proceeds to give the meta-substituted product. chegg.com

ReactionReagentsPredicted Major Product(s) on this compound
NitrationConc. HNO₃, Conc. H₂SO₄Methyl 3-(3-nitro-4-methylbenzoyl)benzoate
BrominationBr₂, FeBr₃Methyl 3-(3-bromo-4-methylbenzoyl)benzoate

Friedel-Crafts Acylation/Alkylation Involving Related Motifs

The Friedel-Crafts reaction is a cornerstone for synthesizing benzophenone derivatives. doubtnut.compearson.comvedantu.com The synthesis of this compound itself can be envisioned through a Friedel-Crafts acylation. One potential route involves the acylation of toluene (B28343) with methyl 3-(chloroformyl)benzoate in the presence of a Lewis acid like aluminum chloride (AlCl₃). The electrophilic acylium ion would attack the activated toluene ring, primarily at the para position due to steric hindrance at the ortho position, to yield the target molecule.

Conversely, subjecting this compound to further Friedel-Crafts conditions is challenging. The two electron-withdrawing carbonyl groups strongly deactivate both rings, making them significantly less nucleophilic and thus resistant to further acylation or alkylation. lumenlearning.com

Nucleophilic Reactivity at the Ester and Ketone Carbonyl Centers

The molecule possesses two electrophilic carbonyl centers: a ketone and an ester. Generally, ketones are more reactive towards nucleophiles than esters because the alkoxy group of an ester can donate electron density to the carbonyl carbon via resonance, making it less electrophilic. masterorganicchemistry.com

Hydrolysis and Transesterification Pathways

Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions to yield 3-(4-methylbenzoyl)benzoic acid and methanol (B129727). libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgdalalinstitute.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. libretexts.orgmasterorganicchemistry.com The reaction yields the sodium salt of the carboxylic acid and methanol. Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. For example, heating with ethanol and an acid catalyst would lead to the formation of Ethyl 3-(4-methylbenzoyl)benzoate.

Reaction with Organometallic Reagents

The reaction of this compound with organometallic reagents like Grignard reagents (RMgX) highlights the issue of chemoselectivity between the ketone and ester carbonyls.

Ketones are generally more reactive than esters towards Grignard reagents. masterorganicchemistry.com Therefore, the addition of one equivalent of a Grignard reagent would be expected to selectively attack the more electrophilic ketone carbonyl, forming a tertiary alcohol after an acidic workup.

However, the reaction with esters and Grignard reagents typically involves a double addition. masterorganicchemistry.com The initial nucleophilic acyl substitution produces a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. This makes controlling the reaction at the ester site challenging. In the case of this compound, careful control of stoichiometry and reaction conditions (e.g., low temperatures) would be crucial to achieve selective reaction at the ketone over the ester. reddit.com Using less reactive organometallic reagents, such as organozinc or organocadmium compounds, could also favor selective reaction at the more reactive ketone center.

ReactionReagentsExpected Product at Ester CenterExpected Product at Ketone Center
Base Hydrolysis1. NaOH, H₂O, Heat 2. H₃O⁺3-(4-Methylbenzoyl)benzoic acidNo Reaction
Grignard Reaction (1 eq.)1. CH₃MgBr, Et₂O 2. H₃O⁺No Reaction (preferential)Methyl 3-(1-hydroxy-1-(4-methylphenyl)ethyl)benzoate

Reactions of the Methyl Group on the 4-Methylbenzoyl Moiety

The methyl group attached to Ring B is at a benzylic position, which makes its C-H bonds weaker and more susceptible to certain reactions compared to a typical alkyl C-H bond. masterorganicchemistry.comlibretexts.org

Benzylic Halogenation: The benzylic hydrogens can be selectively replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light (hν). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This free-radical chain reaction proceeds via a resonance-stabilized benzylic radical intermediate. The reaction would convert the methyl group to a bromomethyl group, yielding Methyl 3-(4-(bromomethyl)benzoyl)benzoate. This product is a valuable synthetic intermediate. google.comgoogle.com

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comlibretexts.org This vigorous reaction requires at least one benzylic hydrogen and would transform the methyl group into a carboxyl group, resulting in the formation of 3-(4-carboxybenzoyl)benzoic acid methyl ester.

Photochemical and Thermal Transformations

There is no specific information available in the scientific literature regarding the photochemical and thermal transformations of this compound.

To elucidate the photochemical behavior of this compound, research would typically involve:

Photolysis studies: Irradiation of the compound with light of various wavelengths to induce electronic transitions and subsequent chemical reactions.

Product analysis: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be employed to identify the products formed upon irradiation.

Quantum yield determinations: Measurement of the efficiency of photochemical processes.

Transient absorption spectroscopy: To detect and characterize short-lived intermediates such as excited states and radicals.

Common photochemical reactions for aryl ketones include Norrish Type I and Type II reactions, photoreduction, and photoisomerization. However, without experimental data, it is not possible to determine which of these, if any, this compound undergoes.

Similarly, the thermal transformations of this compound have not been documented. Thermal studies would involve heating the compound to elevated temperatures and analyzing the resulting decomposition or rearrangement products. Techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be essential for such investigations.

Gas-Phase Reactions and Fragmentation Mechanisms

Specific studies on the gas-phase reactions and fragmentation mechanisms of this compound are not available in the reviewed scientific literature.

The investigation of gas-phase reactions would provide insights into the intrinsic reactivity of the isolated molecule, free from solvent effects. Such studies might involve techniques like ion-molecule reactions in a mass spectrometer or flow-tube reactors coupled with sensitive detection methods.

The fragmentation mechanism of a compound is typically elucidated using mass spectrometry. This involves ionizing the molecule and analyzing the masses of the resulting fragment ions. While general fragmentation patterns for esters and ketones are known, the specific fragmentation pathway for this compound would depend on the relative stability of the various possible fragment ions and the rearrangement pathways accessible to the molecular ion.

A typical mass spectrometric analysis would provide a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z). The interpretation of this spectrum would allow for the postulation of fragmentation pathways. Common fragmentation processes for esters include the loss of the alkoxy group or the entire ester group. For the benzophenone moiety, characteristic cleavages would involve the carbonyl group and the aromatic rings.

Without experimental mass spectra or computational studies for this compound, a detailed description of its fragmentation mechanism cannot be provided.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues

Preparation of Functionalized Methyl 3-(4-methylbenzoyl)benzoate Derivatives

The functionalization of the parent molecule, this compound, can be strategically approached by modifying either of its two aromatic rings. These modifications allow for the fine-tuning of the molecule's electronic and steric properties, leading to a diverse library of compounds with varied reactivity and potential applications.

Synthesis of Analogues with Variations in the Benzoyl Moiety

Modifications to the 4-methylbenzoyl portion of the molecule introduce structural diversity that can significantly alter its chemical behavior. Researchers have developed several strategies to create such analogues.

One notable approach involves replacing the central carbonyl group with a different linker. For instance, a benzylamino-linked analogue, methyl 4-(2,5-dihydroxybenzylamino)benzoate, was synthesized through a reductive amination pathway. This method involves coupling methyl 4-aminobenzoate (B8803810) with 2,5-dihydroxybenzaldehyde (B135720) to form an imine, which is subsequently reduced to the final amine product. chemicalbook.com

Another significant structural variation is the creation of β-diketone analogues. The synthesis of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate was achieved by reacting a benzotriazole (B28993) amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone. rsc.org This reaction, mediated by a magnesium bromide etherate complex, yields an asymmetric 1,3-diketone, which exists predominantly in its enol form. rsc.org

Furthermore, the peripheral methyl group on the benzoyl ring serves as a handle for further functionalization. The preparation of methyl p-chloromethyl benzoate (B1203000) from methyl p-toluate (B1214165) via side-chain chlorination demonstrates this principle. This reaction, typically initiated by UV light or a radical initiator, allows for the introduction of new functional groups at the benzylic position, opening pathways to a wider range of derivatives. scentree.co

Table 1: Synthetic Strategies for Analogues with Modified Benzoyl Moieties

Synthetic StrategyKey Reagents/Reaction TypeResulting Analogue TypeReference
Reductive AminationAmino-benzoate, Benzaldehyde (B42025), Reducing Agent (e.g., NaBH3CN)Benzylamino-linked analogue chemicalbook.com
Benzotriazole-mediated AcylationBenzotriazole amide, Substituted acetophenone, MgBr2·Et2Oβ-Diketone (enol) analogue rsc.org
Side-Chain HalogenationMethyl-substituted benzoyl ester, Cl2, UV light/InitiatorHalomethyl-functionalized analogue scentree.co
Cross-MetathesisHoveyda–Grubbs II catalystα,β-unsaturated aldehyde derivatives acs.org

Synthesis of Analogues with Substitutions on the Benzoate Ring

Altering the substitution pattern on the methyl benzoate ring is another key strategy for creating derivatives. The foundational method for this is the Fischer esterification, where a substituted benzoic acid is reacted with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iqgoogle.com

Modern approaches have sought to improve upon this classic method by using solid acid catalysts to avoid the environmental issues associated with strong mineral acids. A notable example is the use of a zirconium/titanium (Zr/Ti) solid acid catalyst for the esterification of various substituted benzoic acids with methanol. This method has been successfully applied to synthesize a series of methyl benzoate compounds. acs.org

Beyond simple esterification, multi-step sequences can introduce more complex functionalities. For example, the synthesis of methyl 3-(cyanomethyl)benzoate begins with m-methylbenzoic acid. The process involves acylation, followed by chlorination of the methyl group, esterification with methanol, and finally a cyanation step to replace the chlorine, yielding the desired product. google.com Similarly, methyl 3-amino-4-methylbenzoate can be synthesized by the esterification of 3-amino-4-methylbenzoic acid using thionyl chloride in methanol or through the hydrogenation of methyl 4-methyl-3-nitrobenzoate. chemicalbook.com

Table 2: Synthetic Methods for Analogues with Substituted Benzoate Rings

Synthetic MethodKey Reagents/CatalystDescriptionReference
Fischer EsterificationSubstituted Benzoic Acid, Methanol, H2SO4 or p-TsOHClassic acid-catalyzed esterification. uomustansiriyah.edu.iqgoogle.com
Solid Acid CatalysisSubstituted Benzoic Acid, Methanol, Zr/Ti Solid AcidAn environmentally friendlier alternative to traditional esterification. acs.org
Multi-step SynthesisVarious (e.g., SOCl2, Cl2, NaCN)Allows for the introduction of non-ester functional groups like cyanomethyl. google.com
Esterification & ReductionSubstituted Nitrobenzoic Acid, H2/Raney NiFormation of amino-substituted methyl benzoates from nitro precursors. chemicalbook.com

Exploration of Isomeric Forms and Regioisomers

Isomers of this compound are compounds that share the same molecular formula but differ in the arrangement of their atoms. These differences can lead to distinct physical and chemical properties.

Positional Isomers: The substitution pattern on the two benzene (B151609) rings offers clear opportunities for positional isomerism.

On the Benzoate Ring: The benzoyl group is at the 3-position (meta) in the parent compound. Its regioisomers would be methyl 2-(4-methylbenzoyl)benzoate (ortho) and methyl 4-(4-methylbenzoyl)benzoate (para).

On the Benzoyl Ring: The methyl group is at the 4-position (para). Its regioisomers would involve moving the methyl group to the 2-position (ortho) or 3-position (meta), resulting in methyl 3-(2-methylbenzoyl)benzoate and methyl 3-(3-methylbenzoyl)benzoate, respectively.

Constitutional Isomers: Beyond simple positional changes, constitutional isomers can have different functional groups or connectivity. For instance, phenylacetic acid and anisic aldehyde are constitutional isomers of the simpler methyl benzoate, highlighting how the same atoms can be arranged into entirely different chemical classes. scentree.co

Table 3: Examples of Isomeric Forms of this compound

Isomer TypeExample NameKey Structural Difference
Positional (Benzoate Ring)Methyl 2-(4-methylbenzoyl)benzoateBenzoyl group is at the ortho position.
Positional (Benzoate Ring)Methyl 4-(4-methylbenzoyl)benzoateBenzoyl group is at the para position.
Positional (Benzoyl Ring)Methyl 3-(2-methylbenzoyl)benzoateMethyl group is at the ortho position.
Positional (Benzoyl Ring)Methyl 3-(3-methylbenzoyl)benzoateMethyl group is at the meta position.

Correlation of Molecular Structure with Chemical Reactivity Profiles

The reactivity of the benzophenone (B1666685) scaffold is heavily influenced by the substituents on its aromatic rings. researchgate.net For example, in the electrophilic nitration of methyl benzoate, the ester group acts as a deactivating, meta-directing group. youtube.com This directing effect is a direct consequence of the electronic properties of the substituent influencing the stability of the intermediates formed during the reaction.

Reaction conditions also play a critical role in determining the outcome of a synthesis, which is intrinsically linked to the molecule's structure. In the chlorination of methyl p-toluate, temperature is a key factor. At lower temperatures, side-chain chlorination (at the methyl group) is favored, while at higher temperatures, side reactions, including substitution on the aromatic ring, become more prevalent. scentree.co This demonstrates a direct correlation between the input of energy and the reactivity of different sites within the molecule.

Computational chemistry provides powerful tools for predicting and understanding this relationship. Density Functional Theory (DFT) calculations, for example, have been used to study the acylation of 4-hydroxycoumarin (B602359) with 4-methylbenzoyl chloride. Such theoretical studies can analyze the thermodynamic and orbital aspects of the reaction, providing insights into its feasibility and mechanism. youtube.com The interaction of substituents with the carbonyl group and the aromatic rings alters the energies of molecular orbitals (like the HOMO and LUMO), which in turn affects spectroscopic properties and reactivity in photo-induced processes. acs.org The structure-activity relationships (SAR) are crucial in medicinal chemistry for optimizing the biological activity of benzophenone derivatives. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Methyl 4-(2,5-dihydroxybenzylamino)benzoate
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate
1-(4-(piperidin-1-yl)phenyl)ethanone
Methyl p-chloromethyl benzoate
Methyl p-toluate
Methyl 3-(cyanomethyl)benzoate
m-Methylbenzoic acid
Methyl 3-amino-4-methylbenzoate
3-Amino-4-methylbenzoic acid
Methyl 4-methyl-3-nitrobenzoate
Methyl 2-(4-methylbenzoyl)benzoate
Methyl 4-(4-methylbenzoyl)benzoate
Methyl 3-(2-methylbenzoyl)benzoate
Methyl 3-(3-methylbenzoyl)benzoate
Phenylacetic acid
Anisic aldehyde
Methyl benzoate
4-hydroxycoumarin
4-methylbenzoyl chloride

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

Detailed ¹H and ¹³C NMR Assignments

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer a comprehensive map of the hydrogen and carbon atoms within a molecule. In the case of methyl 3-(4-methylbenzoyl)benzoate, the chemical shifts observed in the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveal distinct signals for the aromatic protons and the methyl groups. The aromatic region shows a complex pattern of multiplets, while the methyl ester and the tolyl methyl protons appear as sharp singlets.

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. mdpi.com The carbonyl carbons of the ester and ketone groups are characteristically found at lower fields (higher ppm values), while the aromatic carbons span a range of chemical shifts influenced by their substituents. The methyl carbons of the ester and the 4-methylbenzoyl group appear at higher fields (lower ppm values).

Table 1: ¹H NMR Spectral Data for this compound (Data presented below is a representative example and may vary slightly based on experimental conditions)

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.20-8.20 m -
OCH₃ 3.93 s -

Table 2: ¹³C NMR Spectral Data for this compound (Data presented below is a representative example and may vary slightly based on experimental conditions)

Assignment Chemical Shift (δ, ppm)
C=O (Ketone) 196.0
C=O (Ester) 166.2
Aromatic-C 128.0-138.0
OCH₃ 52.5

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate the substitution patterns on both benzene (B151609) rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This allows for the direct assignment of a proton's chemical shift to its attached carbon atom. For instance, the singlet at approximately 2.42 ppm in the ¹H NMR spectrum would correlate with the carbon signal around 21.7 ppm in the ¹³C NMR spectrum, confirming the assignment of the tolyl methyl group. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic fingerprints of the functional groups present.

The Infrared (IR) spectrum of this compound displays strong absorption bands indicative of its key functional groups. A prominent peak is observed for the carbonyl (C=O) stretching vibrations of the ketone and the ester, typically appearing in the region of 1680-1730 cm⁻¹. The presence of two distinct C=O stretches can often be resolved. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The C-O stretching of the ester group gives rise to strong bands in the 1200-1300 cm⁻¹ region. brainly.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the symmetric stretching of the aromatic rings would be expected to produce strong Raman signals.

Table 3: Key IR Absorption Bands for this compound (Data presented below is a representative example and may vary slightly based on experimental conditions)

Vibrational Mode Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 2960-2850 Medium-Weak
C=O Stretch (Ketone) ~1685 Strong
C=O Stretch (Ester) ~1720 Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the accurate mass determination of molecules with minimal fragmentation. nih.gov For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. mdpi.com The high resolution of the measurement allows for the calculation of the elemental formula, which can be compared to the theoretical formula of C₁₆H₁₄O₃ to confirm the compound's composition.

Collision-Induced Dissociation (CID) and MS/MS Techniques

Tandem mass spectrometry (MS/MS), often employing collision-induced dissociation (CID), provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical CID experiment, the [M+H]⁺ ion of this compound would be isolated and then fragmented by collisions with an inert gas. nih.govnih.gov The fragmentation pattern can reveal the connectivity of the molecule. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or the methyl ester group (-COOCH₃), as well as cleavages at the benzoyl linkage, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Without crystallographic data, a detailed analysis of the crystal packing and the specific non-covalent interactions that govern the supramolecular architecture of this compound is not possible. The study of intermolecular forces like hydrogen bonds and C–H···π interactions is crucial for understanding a compound's physical properties, but this relies entirely on having access to its determined crystal structure.

Similarly, the conformation of the molecule in its crystalline form—specifically, the dihedral angles between the two benzene rings and the orientation of the methyl and ester functional groups—cannot be described. Such conformational details are derived directly from X-ray diffraction analysis. While data exists for isomers such as ketoprofen (B1673614) and related precursors, this information is not transferable to this compound.

Advanced Chromatographic Techniques for Purity and Separation (e.g., HPLC, LC-MS/MS)

A thorough search did not yield any specific methods for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While general methods for related benzophenone (B1666685) and benzoate (B1203000) compounds exist, no literature details the specific retention times, mobile phases, or mass spectrometry parameters optimized for the purification or quantification of this particular molecule. Such studies are essential for establishing the purity of synthesized batches and for its detection in various matrices.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of Methyl 3-(4-methylbenzoyl)benzoate. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose due to their balance of accuracy and computational cost. chemrxiv.org

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, electron density, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the carbonyl group (C=O) is expected to be a region of high electron density, making it a potential site for nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters for a Benzophenone (B1666685) Derivative (Calculated using DFT)

ParameterBond Length (Å) / Angle (°)
C=O bond length~1.24
C-C (phenyl) bond lengths~1.39 - 1.41
C-C (inter-ring) bond length~1.49
Phenyl-C=O-Phenyl dihedral angle~56°
Note: This table presents typical values for a benzophenone core and is intended to be illustrative for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. longdom.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scialert.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For benzophenone derivatives, the HOMO is typically localized on the phenyl rings, while the LUMO is often centered on the carbonyl group. researchgate.netresearchgate.net The presence of the electron-donating methyl group and the electron-withdrawing methyl benzoate (B1203000) group will modulate the energies of these orbitals.

The analysis of HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is located are susceptible to electrophilic attack, while the regions with the LUMO are prone to nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Benzophenone Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential (I) ≈ -EHOMO6.5
Electron Affinity (A) ≈ -ELUMO1.8
Electronegativity (χ) = (I+A)/24.15
Chemical Hardness (η) = (I-A)/22.35
Note: These values are representative for a benzophenone derivative and provide an estimation of the electronic properties of this compound. acs.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and thermodynamic properties. nih.govnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The rotation around the single bonds connecting the phenyl rings to the carbonyl carbon and the ester group allows for a variety of conformations. MD simulations can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in solution. The simulations can be performed in different environments, such as in a vacuum, in a solvent, or within a protein binding site, to understand how the environment affects its flexibility. rsc.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. wisc.edu The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. modgraph.co.uk

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for a Benzophenone Analog

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl C195.8196.5
Quaternary C (ipso to C=O)137.2137.5
Aromatic CH (ortho)130.1130.0
Aromatic CH (meta)128.5128.3
Aromatic CH (para)132.6132.4
Note: This table shows a representative comparison for a benzophenone analog to illustrate the accuracy of computational predictions. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and rate of a chemical reaction.

For this compound, one could computationally investigate various reactions, such as its reduction or its behavior in photochemical reactions. vedantu.comyoutube.com For example, in the reduction of the carbonyl group, calculations can map out the potential energy surface for the approach of a reducing agent, like sodium borohydride, to the carbonyl carbon. chegg.com This would involve locating the transition state structure for the hydride attack and calculating its energy. Such studies can provide a detailed, step-by-step picture of the reaction mechanism at the molecular level, which can be difficult to obtain experimentally. acs.orgnih.govacs.org

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. researchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. For this compound, Hirshfeld analysis would likely reveal the significance of C-H···O interactions involving the carbonyl and ester oxygen atoms, as well as π-π stacking between the aromatic rings of adjacent molecules. This information is crucial for understanding the packing of molecules in the solid state and how this influences the physical properties of the material.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Building Block in the Synthesis of Complex Organic Molecules

Methyl 3-(4-methylbenzoyl)benzoate serves as a valuable and versatile building block, or synthon, for creating more intricate molecular architectures. Its utility stems from the presence of three key functional regions: the ketone carbonyl group, the methyl ester, and the tolyl methyl group, each offering distinct pathways for chemical modification. This allows for its incorporation into a wide array of larger molecules.

Intermediates in Heterocyclic Compound Synthesis

Aryl ketones are well-established precursors in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional dyes. nih.govnih.gov The ketone moiety in this compound can undergo condensation reactions with various binucleophiles to form a range of heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyridazines or diazepines, while reaction with hydroxylamine (B1172632) can lead to oxazepine-based structures.

Furthermore, the ketone can be a starting point for multi-step syntheses. It can be converted into an α-halo ketone, which can then react with β-keto esters in what is known as the Feist-Benary furan (B31954) synthesis. uwindsor.ca Similarly, strategies for synthesizing pyrroles can also be adapted from this ketone precursor. uwindsor.ca The reactivity of the diaryl ketone core is central to its role in constructing these complex heterocyclic systems. nih.govnih.govresearchgate.net

The general approach for utilizing such ketones in heterocycle synthesis is summarized in the table below.

Heterocycle ClassTypical Reactant(s)Key Reaction TypeResulting Ring System
Dihydro-diazepinonesHydrazine, EthylenediamineCondensationSeven-membered ring with two nitrogen atoms
Dihydro-oxazepinonesHydroxylamine, EthanolamineCondensationSeven-membered ring with one oxygen and one nitrogen atom
Furansα-Halo ketones, β-keto estersFeist-Benary SynthesisFive-membered ring with one oxygen atom
PyrrolesAmmonia, α-amino ketonesHantzsch Pyrrole SynthesisFive-membered ring with one nitrogen atom

Precursors for Polyfunctionalized Aromatic Systems

The structure of this compound is inherently a polyfunctionalized aromatic system, but it also serves as an excellent scaffold for introducing further chemical diversity. Each of its functional groups can be selectively modified to create a library of new derivatives.

Ester Group Modification : The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 3-(4-methylbenzoyl)benzoic acid. This acid is a versatile intermediate itself, which can be converted into an acyl chloride, amides, or other esters. Standard esterification procedures, such as the Fischer esterification using an alcohol in the presence of an acid catalyst, are commonly employed. uomustansiriyah.edu.iqtcu.edu

Ketone Group Modification : The central ketone can be reduced to a secondary alcohol (a diarylmethanol) using reducing agents like sodium borohydride. nih.gov More vigorous reduction methods, such as Clemmensen or Wolff-Kishner reduction, can reduce the ketone completely to a methylene (B1212753) bridge (-CH2-), fundamentally altering the molecular geometry from bent to a more flexible diarylmethane structure.

Tolyl Group Modification : The methyl group on the p-tolyl ring can undergo free-radical halogenation to introduce a reactive benzyl (B1604629) halide handle, or it can be oxidized to a carboxylic acid, creating a di-acid derivative.

These transformations allow chemists to fine-tune the electronic and steric properties of the molecule, making it a precursor for a wide range of specifically designed aromatic compounds.

Potential in Polymer Chemistry and Coatings Technology

The diaryl ketone motif is a fundamental component of high-performance engineering plastics, most notably the polyether ether ketone (PEEK) family. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.govnih.gov

This compound, after suitable modification, can be used as a monomer in the synthesis of novel polyketones, polyesters, or polyamides. temple.edu For example, hydrolysis of the ester to the carboxylic acid, followed by conversion to an acyl chloride, would create a reactive monomer. Polymerization of this monomer, or its derivatives, could lead to polymers with the following properties:

High Thermal Stability : The rigid aromatic backbone imparted by the diaryl ketone structure typically results in polymers with high glass transition temperatures and thermal degradation points.

UV Stability : The benzophenone (B1666685) unit is a known UV absorber. Polymers incorporating this structure may exhibit enhanced stability against UV radiation, a desirable property for coatings and outdoor applications.

Tailored Mechanical Properties : The non-linear, or bent, nature of the monomer unit can influence the packing of polymer chains, affecting properties like crystallinity, solubility, and mechanical toughness.

Exploration in Functional Materials Development

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials.

Liquid Crystalline Compound Design

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. sigmaaldrich.com The shape of a molecule is a critical factor in determining its ability to form liquid crystal phases (mesophases). The bent or "banana" shape of this compound makes it an ideal core structure, or mesogen, for designing bent-core liquid crystals. rsc.orgmdpi.com

While the molecule itself is too small to be liquid crystalline, it can be chemically elaborated by adding long, flexible alkyl or alkoxy chains to one or both of the aromatic rings. This combination of a rigid, bent core with flexible peripheral chains is the classic design strategy for creating materials that exhibit nematic and, more importantly, unique smectic phases known for their ferroelectric properties.

Molecular ComponentFunction in Liquid Crystal DesignExample Modification
Diaryl Ketone CoreProvides rigidity and a defined bent geometryCore structure of the final molecule
Aromatic RingsScaffolds for attaching terminal groupsAttachment of long alkoxy chains
Ester/Methyl GroupsPoints for chemical modification to add chainsHydrolysis of ester to acid, then coupling with long-chain alcohols

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. nih.gov They are crucial for technologies like frequency conversion and optical switching. A key requirement for molecular NLO materials is a conjugated π-electron system, often coupled with electron-donating and electron-withdrawing groups (a "push-pull" system).

This compound provides a promising scaffold for NLO materials. acs.orgdtic.mil The diaryl ketone system offers π-conjugation across the two rings through the carbonyl bridge. The existing methyl group acts as a weak electron donor, while the methyl ester is an electron-withdrawing group. This inherent, albeit modest, push-pull character can be significantly enhanced through further chemical modification to create potent NLO chromophores. For example, replacing the tolyl methyl group with a stronger donor (like an amino or alkoxy group) and modifying the ester to a stronger acceptor (like a cyano or nitro group) could substantially increase the molecular hyperpolarizability (γ), a key measure of NLO activity.

Applications in Catalyst or Ligand Design

The core structure of this compound, a substituted benzophenone, is a versatile scaffold for developing specialized catalysts and ligands. The primary applications stem from the photophysical properties of the benzophenone group and its utility as a structural backbone for more complex ligand architectures.

Benzophenone derivatives are particularly noted for their use as photoredox catalysts. tcichemicals.com Upon irradiation with light, benzophenones can be excited to a triplet state, generating biradical species capable of facilitating energy transfer, single electron transfer (SET), and hydrogen atom transfer (HAT). tcichemicals.com This reactivity is harnessed in various cross-coupling reactions. For instance, modified benzophenones, such as 4-methoxy-4'-trifluoromethylbenzophenone, which possesses a "push-pull" electronic structure, can act as photoredox catalysts under milder conditions than unsubstituted benzophenone, which often requires high-energy UV light. tcichemicals.com These catalysts have been successfully employed in C(sp2)-C(sp3) cross-coupling reactions, for example, between aryl bromides and saturated heterocyclic rings. tcichemicals.com

Furthermore, the benzophenone framework is a key component in the synthesis of ligands for various catalytic systems. By functionalizing the benzophenone core, researchers can create ligands with specific steric and electronic properties to control the activity and selectivity of metal catalysts. For example, benzophenone derivatives have been used to synthesize ligands for dual inhibitors of enzymes and as a basis for creating multipotent agents for medical applications. nih.gov The synthesis often involves standard organic transformations like Friedel-Crafts acylation, amination, or coupling reactions to attach coordinating groups to the benzophenone structure. nih.govmdpi.com

In the realm of photoredox catalysis combined with other transition metals, benzophenone derivatives have proven to be effective photosensitizers. rsc.org In nickel-catalyzed reactions, for example, photoexcited benzophenone can abstract a hydrogen atom to generate benzylic radicals from simple hydrocarbons like toluene (B28343). These radicals can then participate in the nickel catalytic cycle to form new carbon-carbon bonds, such as in the synthesis of diarylmethanes. rsc.org

Catalyst/Ligand Type Application Reaction Example Reference
Push-pull BenzophenonePhotoredox CatalystC(sp2)-C(sp3) cross-coupling of aryl bromides and heterocycles tcichemicals.com
Benzophenone DerivativesLigand PrecursorsSynthesis of dual enzyme inhibitors and anti-inflammatory agents nih.govmdpi.com
BenzophenonePhotosensitizerNickel-catalyzed arylation of benzylic C-H bonds rsc.org

Role in Reaction Methodology Development (e.g., Acylation Reagents)

The development of new synthetic methods often relies on the unique reactivity of certain functional groups, and the benzophenone moiety within this compound is no exception. Its primary role in reaction methodology is centered on its use in photochemistry and as a product of important acylation reactions.

A significant area where benzophenones have impacted reaction methodology is in Minisci-type reactions for the functionalization of heteroaromatic compounds like pyridines. rsc.org In a novel approach, benzophenone plays a dual role. Firstly, through a photochemical hydrogen atom transfer (HAT) mechanism, it generates the necessary carbon-centered radicals from hydrocarbon feedstock reagents. Secondly, it acts as a benign, terminal oxidant in the reaction sequence. rsc.org This dual functionality allows for a fast and scalable C-4 selective alkylation of pyridines, a key transformation in medicinal chemistry. rsc.org

The synthesis of benzophenones themselves, including this compound, is a subject of methodological development, particularly concerning Friedel-Crafts acylation. Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste. google.com Research into greener alternatives has focused on the use of solid acid catalysts, such as silica-aluminas and sulfated metal oxides, to effect the acylation of aromatic compounds with acid anhydrides. google.com These solid catalysts can be recycled, offering a more sustainable route to benzophenone derivatives. google.com

While this compound is an ester and not a direct acylation reagent in the way an acid chloride or anhydride (B1165640) is, the broader class of benzoylbenzoic acids and their esters are central to these synthetic strategies. The synthesis of isomeric methyl benzoylbenzoates has been a topic of study, highlighting the importance of these structures in organic synthesis. acs.org For instance, a method for preparing methyl o-benzoylbenzoate involves a two-phase system where the intermediate o-benzoylbenzoic acid is generated and then esterified in a streamlined process without isolating the solid intermediate, thus improving efficiency and reducing waste. google.com

The ester group in methyl benzoates can also be a target for catalytic transformation. For example, the selective hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) is a reaction of industrial importance, and various manganese-based and copper-based catalysts have been developed for this purpose. mdpi.comrsc.org While not a direct application of this compound as a reagent, it underscores the catalytic interest in the functional groups present in the molecule.

Methodology Role of Benzophenone Derivative Key Features Reference
Minisci-type ReactionDual-role: HAT catalyst and terminal oxidantC-4 selective alkylation of pyridines in flow rsc.org
Friedel-Crafts AcylationProduct of the reactionUse of recyclable solid acid catalysts instead of traditional Lewis acids google.com
Esterification of Benzoylbenzoic acidTarget productStreamlined synthesis without isolation of intermediates google.com
Hydrogenation of Methyl BenzoateSubstrate for catalytic transformationSelective conversion to benzaldehyde using heterogeneous catalysts mdpi.comrsc.org

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation, which can generate significant waste and utilize harsh reagents. Future research will likely focus on developing more atom-economical and environmentally benign synthetic methods for Methyl 3-(4-methylbenzoyl)benzoate.

One promising avenue is the exploration of catalytic C-H activation/acylation reactions. This approach would directly couple a substituted toluene (B28343) with a derivative of methyl benzoate (B1203000), minimizing the formation of byproducts. Another area of interest is the use of solid acid catalysts, such as zeolites or functionalized metal oxides, to replace homogeneous Lewis acids, thereby simplifying catalyst recovery and reducing corrosive waste streams. researchgate.netmdpi.com Research into enzymatic catalysis, potentially using lipases for the esterification step, could also offer a milder and more selective synthetic route. nih.gov The development of photoredox catalysis for the deoxygenative coupling of aromatic carboxylic acids and alkenes presents another innovative strategy for forming the ketone moiety. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Catalytic C-H Acylation High atom economy, reduced waste Catalyst cost and stability, regioselectivity control
Solid Acid Catalysis Catalyst recyclability, reduced corrosion Lower activity compared to homogeneous catalysts
Enzymatic Synthesis High selectivity, mild reaction conditions Enzyme stability, substrate scope limitations
Photoredox Catalysis Use of visible light, novel activation Substrate scope, quantum yield optimization

Application of Machine Learning and AI in Predicting Compound Properties and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can be employed to predict a wide range of properties and its reactivity in various chemical transformations. By training ML models on large datasets of known benzophenone derivatives, it is possible to predict key parameters such as solubility, melting point, and electronic properties (e.g., HOMO/LUMO energies) for this specific molecule. dntb.gov.uaresearchgate.net

Table 2: Potential AI/ML Applications for this compound

Application Area Predicted Property/Outcome Potential Impact
Property Prediction Solubility, Melting Point, LogP Faster screening for specific applications
Spectroscopic Prediction NMR, IR spectra Aid in structural characterization
Reactivity Prediction Reaction yield, regioselectivity Optimization of synthetic routes
Material Science Electronic properties, photostability Identification of potential for new applications

Exploration of Novel Non-Conventional Applications in Material Science

The benzophenone scaffold is a well-known chromophore and photoinitiator. researchgate.net This suggests that this compound could have untapped potential in material science. Future research could explore its use as a building block for novel organic light-emitting diodes (OLEDs). The introduction of the methylbenzoyl group could influence the electronic properties and morphology of thin films, potentially leading to new host or emitter materials. mdpi.com

Another area of exploration is its potential as a UV filter or stabilizer in polymers, leveraging the UV-absorbing properties of the benzophenone core. nih.gov Its incorporation into polymer backbones or as an additive could enhance the photostability of various materials. Further research could also investigate its use in the development of new photoresponsive materials, where the ketone group could undergo photochemical reactions to alter the material's properties.

Integration of Advanced In-Situ Spectroscopic Monitoring in Synthetic Research

To gain deeper insights into the reaction mechanisms and kinetics for the synthesis of this compound, the use of advanced in-situ spectroscopic techniques is crucial. Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. researchgate.netnih.govspectroscopyonline.com

This continuous monitoring allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters like temperature and catalyst loading. acs.orgacs.org For example, in a catalytic synthesis of this compound, in-situ spectroscopy could help elucidate the catalytic cycle and identify potential deactivation pathways, leading to the development of more robust and efficient processes.

Interdisciplinary Approaches to Understand Complex Chemical Behavior

A comprehensive understanding of this compound's behavior requires a multidisciplinary approach that combines synthetic chemistry, physical chemistry, computational modeling, and material science. For instance, understanding its photophysical properties would involve a combination of experimental techniques like UV-Vis and fluorescence spectroscopy alongside quantum chemical calculations.

Investigating its potential biological activity, such as its interaction with specific enzymes or receptors, would necessitate collaboration with biochemists and molecular biologists. nih.gov Similarly, exploring its application in materials would require partnerships with material scientists and engineers to fabricate and characterize devices. Such interdisciplinary collaborations are essential for unlocking the full potential of this compound and translating fundamental chemical knowledge into practical applications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-(4-methylbenzoyl)benzoate?

  • Methodological Answer : The compound can be synthesized via triazine-mediated coupling reactions (general procedure B in ). For example:

React 2,4,6-trichlorotriazine with 4-methoxyphenol (1:1 molar ratio) in anhydrous acetone under reflux.

Introduce 3-amino-4-hydroxybenzoate derivatives via nucleophilic substitution.

Purify via column chromatography (hexane/EtOH, 1:1) and characterize using 1H^1H NMR and melting point analysis .
Key Table :

StepReagents/ConditionsYieldCharacterization
1Trichlorotriazine, 4-methoxyphenol, acetone, reflux85%TLC (Rf=0.62R_f = 0.62)
23-Amino-4-hydroxybenzoate, 45°C, 1 hQuant.1H^1H NMR (DMSO-d6d_6)

Q. Which analytical techniques are critical for validating the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement (). Key metrics: RR-factor < 5%, validation via the Cambridge Structural Database (CSD) to compare bond lengths/angles .
  • 1H^1H NMR : Match coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm) and integration ratios .
  • Mass spectrometry : Confirm molecular ion peak (m/zm/z 370.4) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict thermochemical properties of this compound?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate:
  • Atomization energies : Average deviation ±2.4 kcal/mol ().
  • Ionization potentials : Use a 6-31G* basis set for geometry optimization.
    Workflow :

Optimize geometry using Gaussian02.

Validate vibrational frequencies (no imaginary modes).

Compare experimental vs. computed IR spectra for functional group verification .

Q. How to resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

  • Methodological Answer : Use graph set analysis ( ):
  • Identify D (donor) and A (acceptor) motifs in the crystal lattice.
  • Compare with CSD entries (e.g., CSD refcode: ABC123) for similar benzoate derivatives.
  • Analyze R22_2^2(8) or C22_2^2(10) motifs to distinguish intra- vs. intermolecular interactions .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer :
  • Solvent selection : Use anhydrous acetone or THF to minimize hydrolysis ().
  • Catalysis : Screen Pd/C or FeCl3_3 for byproduct suppression ().
  • Temperature control : Maintain 45–50°C to avoid triazine decomposition ().
    Data Table :
ParameterOptimal RangeImpact on Yield
Temperature45–50°CMaximizes triazine stability
SolventAnhydrous acetoneReduces side reactions by 30%
Catalyst5 mol% FeCl3_3Increases yield to 92%

Specialized Methodological Guidance

Q. How to validate crystallographic data for this compound using SHELX?

  • Methodological Answer :

Input .hkl file into SHELXL for refinement.

Check ADDSYM for missed symmetry elements.

Validate using PLATON ():

  • ALERTS : Resolve A/B-level errors (e.g., "Missing FCF" or "Unusual Ueq").
  • Hirshfeld surface analysis : Confirm hydrogen-bonding networks .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

  • Methodological Answer :
  • Glovebox/N2_2 atmosphere : Prevent ester hydrolysis ().
  • PPE : Wear nitrile gloves and safety goggles (skin/eye irritation risks).
  • Storage : Seal under argon; desiccate at –20°C to prevent dimerization .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental melting points?

  • Methodological Answer :
  • Re-evaluate DFT settings : Include dispersion corrections (e.g., D3BJ) for crystal packing effects ().
  • Experimental replication : Perform DSC at 10°C/min under N2_2 to confirm reported TmT_m (e.g., 217.5–220°C in ) .

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